N-pyridin-2-yl-benzene-1,4-diamine
Overview
Description
N-pyridin-2-yl-benzene-1,4-diamine is an organic compound that features a pyridine ring attached to a benzene ring through an amine linkage. This compound is known for its versatility in forming stable complexes with various metals, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
N-pyridin-2-yl-benzene-1,4-diamine is a type of pyridine-based ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the primary targets of this compound are various metal ions . The ability of this compound to form stable complexes with many metals makes it a widely used chelating agent in coordination chemistry .
Mode of Action
The compound interacts with its targets (metal ions) through the formation of coordination bonds . These bonds are formed due to the σ-donor and π-acceptor abilities of the pyridine ligand . The compound adopts a non-planar conformation with an E configuration at the two partially double exo C-N bonds of the 2-pyridyl-amine units .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific metal ions it interacts with. For instance, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization .
Pharmacokinetics
Its predicted properties include a boiling point of 6382±500 °C, a density of 1282±006 g/cm3, and a pKa of 427±010 .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. For example, when complexed with iron, cobalt, and nickel, the compound has been shown to exhibit moderate catalytic activity for ethylene oligomerization, with the oligomer products being mainly 1-butene .
Biochemical Analysis
Biochemical Properties
N-pyridin-2-yl-benzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with iron, cobalt, and nickel complexes, forming stable coordination compounds . These interactions are crucial for its role in catalysis and other biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form coordination complexes with metal ions, which can inhibit or activate specific enzymes . These interactions can lead to changes in the activity of enzymes involved in critical biochemical pathways, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . High doses of this compound can lead to toxicity, affecting cellular metabolism and function.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as DNA synthesis and repair . These interactions can lead to changes in metabolite levels and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical processes, as they determine the sites of its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-pyridin-2-yl-benzene-1,4-diamine can be synthesized through a one-step reaction involving 4,4’-bipyridine and 1,4-dibromobenzene. The reaction typically occurs under an inert atmosphere, using solvents such as dimethylformamide or chlorinated hydrocarbons . The reaction conditions are generally mild, ensuring high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-yl-benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are typically employed.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted products depending on the reagents used .
Scientific Research Applications
N-pyridin-2-yl-benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
N1,N4-bis(pyridin-2-yl)methylene-benzene-1,4-diamine: Similar in structure but with different substituents on the benzene ring.
N1,N4-bis(pyridin-4-yl)methylene-benzene-1,4-diamine: Another variant with pyridine rings attached at different positions.
Uniqueness
N-pyridin-2-yl-benzene-1,4-diamine is unique due to its specific arrangement of pyridine and benzene rings, which provides distinct electronic properties and coordination capabilities. This makes it particularly effective in forming stable metal complexes and useful in various applications .
Properties
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863221-45-8, 192217-97-3 | |
Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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